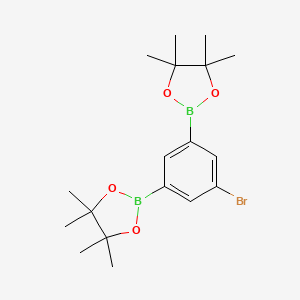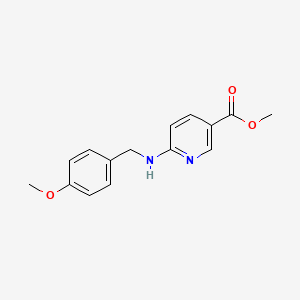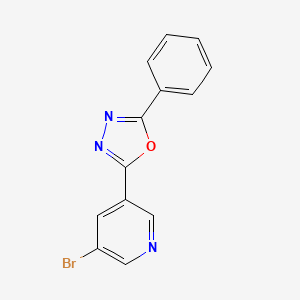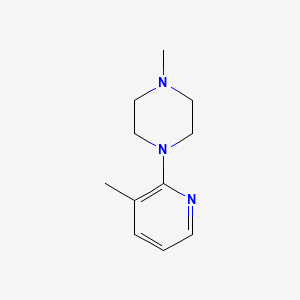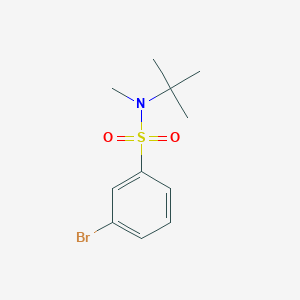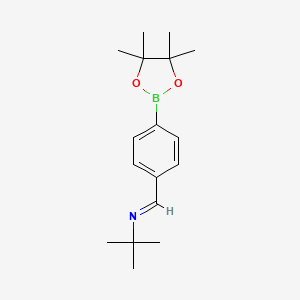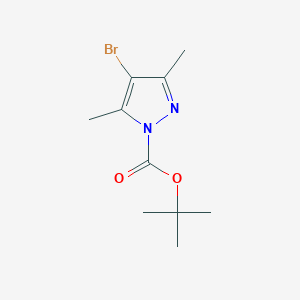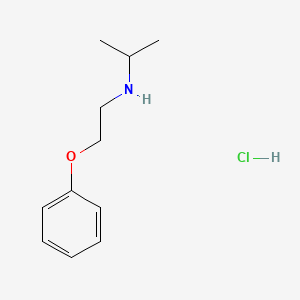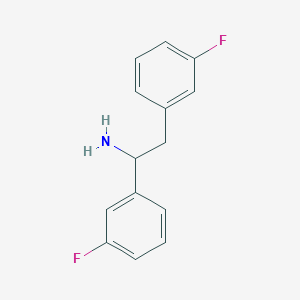
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate
Descripción general
Descripción
“tert-butyl N-(1-carbamothioylcyclopentyl)carbamate” is a chemical compound with the CAS Number: 845643-62-1 . It is used in scientific research due to its unique properties, making it ideal for various applications, including drug discovery and organic synthesis.
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(1-carbamothioylcyclopentyl)carbamate” can be represented by the InChI Code: 1S/C11H20N2O2S/c1-10(2,3)15-9(14)13-11(8(12)16)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,16)(H,13,14) . The molecular weight of this compound is 244.36 .Physical And Chemical Properties Analysis
“tert-butyl N-(1-carbamothioylcyclopentyl)carbamate” is a powder at room temperature .Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Carbocyclic Analogues
- The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in its crystal structure analysis (Ober, Marsch, Harms, & Carell, 2004).
One-Pot Curtius Rearrangement
- The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate, which undergoes Curtius rearrangement. This process yields tert-butyl carbamate in high yields at low temperatures, applicable to a variety of substrates (Lebel & Leogane, 2005).
Use as N-(Boc)-Protected Nitrones
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. They are valuable building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Metalation and Alkylation between Silicon and Nitrogen
- tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes are studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles. This methodology can be used to prepare α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Chemoselective Transformation of Amino Protecting Groups
- The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) is synthesized from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and reacts with a variety of electrophiles to give N-ester type compounds in high yield. This method is useful for the conversion of N-t-Boc compounds into other forms (Sakaitani & Ohfune, 1990).
Synthesis of Protected Polyamides
- The synthesis of penta-N-protected polyamides, which are derivatives of thermopentamine with five independently removable amino-protecting groups, is demonstrated. This process includes selective deprotection and acylation of the terminal N-atom (Pak & Hesse, 1998).
Synthesis of Stereoselective Inhibitors
- An efficient route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple cyclohexene-1-carboxylic acid, is described. These compounds are key intermediates for the synthesis of factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-10(2,3)15-9(14)13-11(8(12)16)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCTWESWQKGOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




